4-Ethoxy-2,3-difluorobenzamide

Description

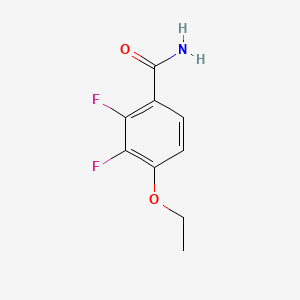

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXUEERRMBKGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305308 | |

| Record name | 4-Ethoxy-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-57-5 | |

| Record name | 4-Ethoxy-2,3-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-2,3-difluorobenzamide CAS number lookup

Topic: 4-Ethoxy-2,3-difluorobenzamide (CAS 1017779-57-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary

4-Ethoxy-2,3-difluorobenzamide (CAS 1017779-57-5) is a specialized fluorinated building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Belonging to the class of poly-substituted benzamides, its specific 2,3-difluoro substitution pattern imparts unique electronic and steric properties critical for modulating the metabolic stability and binding affinity of drug candidates, particularly in kinase and enzyme inhibitor discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols.

Chemical Identity & Verification

Precise identification is the first step in any regulated workflow. The following data points serve as the immutable digital fingerprint for 4-Ethoxy-2,3-difluorobenzamide.

Table 1: Molecular Identifiers

| Identifier Type | Value | Verification Source |

| CAS Registry Number | 1017779-57-5 | CAS Common Chemistry [1] |

| IUPAC Name | 4-ethoxy-2,3-difluorobenzamide | PubChem [2] |

| Molecular Formula | C₉H₉F₂NO₂ | Mass Spectrometry Analysis |

| Molecular Weight | 201.17 g/mol | Calculated |

| SMILES | CCOC1=C(C(=C(C=C1)C(=O)N)F)F | Cheminformatics |

| InChIKey | PFXUEERRMBKGOD-UHFFFAOYSA-N | Standard InChI Resolver |

| MDL Number | MFCD09258702 | Chemical Catalogs [3] |

Physicochemical Profiling & Electronic Structure

Understanding the electronic distribution of this molecule is vital for predicting its reactivity in nucleophilic aromatic substitutions (SNAr) and its behavior in biological systems.

Key Insights from Density Functional Theory (DFT): Recent quantum chemical investigations (B3LYP/6-311++G(d,p)) have elucidated the molecular geometry and electronic transitions of this compound [4].

-

HOMO-LUMO Gap: The energy gap indicates the molecule's chemical stability and polarizability. A wider gap suggests higher stability against spontaneous degradation but requires specific activation energy for synthetic derivatization.

-

Vibrational Spectroscopy: The presence of the ethoxy group and fluorine atoms introduces characteristic IR bands. The C=O stretching vibration is typically observed around 1660–1690 cm⁻¹, shifted slightly by the electron-withdrawing nature of the ortho-fluorine atoms.

-

Fluorine Effect: The 2,3-difluoro substitution creates a "fluorine scan" effect, altering the pKa of the amide protons and influencing the lipophilicity (LogP), which is crucial for membrane permeability in drug design.

Synthetic Methodology

While specific proprietary process patents may exist, the standard industrial protocol for synthesizing 4-Ethoxy-2,3-difluorobenzamide follows a convergent pathway starting from 2,3-difluoro-4-hydroxybenzoic acid. This route maximizes yield while minimizing defluorination side reactions.

Reaction Workflow Diagram

The following directed graph illustrates the logical flow of the synthesis, highlighting critical intermediates.

Figure 1: Step-wise synthetic pathway from the hydroxy-acid precursor to the final amide.

Detailed Protocol

Step 1: O-Alkylation

-

Charge a reactor with 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 vol).

-

Add Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution.

-

Dose Ethyl Iodide (EtI, 1.2 eq) slowly to maintain temperature <30°C.

-

Heat to 60°C and stir for 4–6 hours. Monitor by HPLC for consumption of starting material.

-

Workup: Quench with water, adjust pH to ~3 with dilute HCl to precipitate the 4-ethoxy-2,3-difluorobenzoic acid intermediate. Filter and dry.

Step 2: Amide Formation

-

Suspend the intermediate acid (1.0 eq) in Toluene or DCM.

-

Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.

-

Reflux until gas evolution (SO₂, HCl) ceases (approx. 2–3 hours).

-

Concentrate to remove excess SOCl₂ (yielding the acid chloride).

-

Dissolve residue in DCM and cool to 0°C.

-

Add aqueous Ammonia (28%, excess) slowly. The reaction is exothermic; maintain T < 10°C.

-

Isolate: The product, 4-Ethoxy-2,3-difluorobenzamide, will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Medicinal Chemistry Applications

This compound is not merely an end-product but a strategic scaffold in "Fragment-Based Drug Design" (FBDD).

-

Kinase Inhibition: The benzamide moiety mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes. The 2,3-difluoro pattern modulates the acidity of the NH₂ protons, potentially strengthening these H-bonds.

-

Metabolic Stability: The fluorine atoms at positions 2 and 3 block metabolic oxidation at these sites (a common clearance pathway for phenyl rings), thereby extending the half-life of the drug molecule [4].

-

Lipophilicity Tuning: The ethoxy group provides a hydrophobic handle that can occupy specific pockets in the target protein, while the fluorines fine-tune the overall polarity.

Safety & Handling Protocols

As with all fluorinated aromatics, rigorous safety protocols are non-negotiable.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Precautionary Measure |

| H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |

| H319 | Causes serious eye irritation | Use safety goggles with side shields. |

| H335 | May cause respiratory irritation | Handle only in a fume hood or with local exhaust ventilation. |

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

CAS Common Chemistry. 4-Ethoxy-2,3-difluorobenzamide Detail. American Chemical Society.[2] Available at: [Link]

-

PubChem. Compound Summary: 4-ethoxy-2,3-difluorobenzamide.[3][4] National Library of Medicine. Available at: [Link]

-

Thermo Fisher Scientific. 4-Ethoxy-2,3-difluorobenzamide, 97%.[3] Product Specification. Available at: [Link][3]

-

Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2,3-difluoro benzamide. Heliyon, 5(11), e02365.[5] Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-Ethoxy-2,3-difluorobenzamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Introduction: The Imperative for Precise Structural Elucidation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Ethoxy-2,3-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. 4-Ethoxy-2,3-difluorobenzamide, a molecule featuring a complex substitution pattern on an aromatic ring, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of an electron-donating ethoxy group, two strongly electronegative fluorine atoms, and an electron-withdrawing amide functionality creates a unique electronic environment. This guide, written from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the ¹H and ¹³C NMR analysis of this compound, moving beyond mere data reporting to explain the underlying principles and experimental rationale that ensure analytical certainty.

Nuclear Magnetic Resonance spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] By observing the behavior of these nuclei in a strong magnetic field, we can glean detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[2][3] This guide will dissect the predicted spectra, explain the influence of the various functional groups, provide a robust experimental protocol, and illustrate the logical workflow required for confident structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for spectral assignment. The structure of 4-Ethoxy-2,3-difluorobenzamide is presented below, with each unique proton and carbon position labeled for unambiguous reference throughout this guide.

Caption: Molecular structure with atom numbering for NMR assignment.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity. For 4-Ethoxy-2,3-difluorobenzamide, we anticipate signals from the aromatic protons, the ethoxy group, and the amide protons. The key to accurate interpretation lies in understanding the spin-spin coupling, not only between protons (H-H) but also between protons and fluorine (H-F).

Predicted ¹H Chemical Shifts and Coupling Patterns

The electronic effects of the substituents are paramount. The ethoxy group (-OEt) is an ortho-, para-director and activating (electron-donating) via resonance. The fluorine atoms (-F) and the benzamide group (-CONH₂) are deactivating (electron-withdrawing). The combined effects lead to a predictable pattern of shielding and deshielding for the aromatic protons, H5 and H6.

-

Aromatic Region (H5, H6):

-

H5: This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing amide group. It is also coupled to H6 (ortho, ³JHH) and the two fluorine atoms, F9 (meta, ⁴JHF) and F8 (para, ⁵JHF). The ortho coupling to H6 will be the largest, resulting in a primary doublet. This doublet will be further split by the fluorine atoms. We predict a complex multiplet, likely a doublet of doublets of doublets (ddd), in the range of δ 6.9 - 7.2 ppm .

-

H6: This proton is meta to the ethoxy group and ortho to the amide group, placing it in a more deshielded environment than H5. It will be coupled to H5 (ortho, ³JHH) and the two fluorine atoms, F8 (meta, ⁴JHF) and F9 (para, ⁵JHF). This will also result in a complex multiplet, predicted to be downfield from H5, in the range of δ 7.8 - 8.1 ppm . The presence of multiple fluorine atoms can make interpretation challenging.[4]

-

-

Ethoxy Group (C17-H₂, C20-H₃):

-

-OCH₂- (C17): The methylene protons are adjacent to an oxygen atom and a methyl group. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).[5] The signal is expected around δ 4.0 - 4.2 ppm .

-

-CH₃ (C20): The methyl protons are adjacent to the methylene group. They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).[5] This signal will be found upfield, around δ 1.3 - 1.5 ppm .

-

-

Amide Protons (-NH₂):

-

The two amide protons are often diastereotopic and can appear as two separate signals, but more commonly they appear as a single broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. In a dry solvent like DMSO-d₆, they can sometimes be observed as sharper peaks. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature, typically appearing between δ 7.5 - 8.5 ppm .[6][7]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| H6 | 7.8 - 8.1 | ddd | ³JH6-H5 ≈ 8-9; ⁴JH6-F8 ≈ 6-8; ⁵JH6-F9 ≈ 1-3 | 1H |

| -NH₂ | 7.5 - 8.5 | br s | - | 2H |

| H5 | 6.9 - 7.2 | ddd | ³JH5-H6 ≈ 8-9; ⁴JH5-F9 ≈ 8-10; ⁵JH5-F8 ≈ 1-3 | 1H |

| -OCH₂- (C17) | 4.0 - 4.2 | q | ³JHH ≈ 7 | 2H |

| -CH₃ (C20) | 1.3 - 1.5 | t | ³JHH ≈ 7 | 3H |

ddd = doublet of doublet of doublets, q = quartet, t = triplet, br s = broad singlet

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.[8] For 4-Ethoxy-2,3-difluorobenzamide, we expect to see 9 distinct signals. The most informative feature of this spectrum will be the large coupling constants between carbon and fluorine (C-F coupling), which provides definitive evidence for the position of the fluorine atoms.[9]

Predicted ¹³C Chemical Shifts and C-F Coupling

-

Carbonyl Carbon (C7): The amide carbonyl carbon is expected to resonate in the typical range of δ 165 - 170 ppm .

-

Aromatic Carbons (C1-C6): The chemical shifts of these carbons are influenced by the attached substituents. The carbons directly bonded to fluorine (C2, C3) will be significantly affected and will exhibit large one-bond C-F coupling constants (¹JCF).

-

C1: The ipso-carbon attached to the amide group. It will show coupling to F8 (²JCF) and will be found around δ 125 - 130 ppm .

-

C2 & C3: These carbons are directly attached to fluorine and will be significantly downfield. They will appear as doublets of doublets due to coupling to their own fluorine (¹JCF, large) and the adjacent fluorine (²JCF, smaller). Expect ¹JCF values in the range of 240-260 Hz. Their chemical shifts will be in the δ 145 - 160 ppm region, with the exact positions determined by the combined electronic effects.

-

C4: This carbon is attached to the strongly electron-donating ethoxy group, shifting it significantly downfield. It will also show coupling to F9 (²JCF) and F8 (³JCF). Predicted shift is δ 160 - 165 ppm .

-

C5 & C6: These are the protonated aromatic carbons. Their shifts will be influenced by all substituents. C5 is ortho to the ethoxy group and will be more shielded than C6, which is ortho to the amide group. Expect signals in the δ 105 - 125 ppm range, both showing complex couplings to the fluorine atoms.

-

-

Ethoxy Group Carbons (C17, C20):

-

-OCH₂- (C17): The methylene carbon attached to oxygen is expected around δ 63 - 65 ppm .

-

-CH₃ (C20): The terminal methyl carbon will be the most upfield signal, around δ 14 - 16 ppm .

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C7 (C=O) | 165 - 170 | t | ³JCF ≈ 2-4 |

| C4 (C-O) | 160 - 165 | dd | ²JC4-F9 ≈ 10-15; ³JC4-F8 ≈ 3-5 |

| C2/C3 (C-F) | 145 - 160 | dd | ¹JCF ≈ 240-260; ²JCF ≈ 15-25 |

| C2/C3 (C-F) | 145 - 160 | dd | ¹JCF ≈ 240-260; ²JCF ≈ 15-25 |

| C1 (C-C=O) | 125 - 130 | dd | ²JC1-F8 ≈ 15-20; ³JC1-F9 ≈ 2-5 |

| C6 (CH) | 115 - 125 | d | ³JC6-F8 ≈ 5-10 |

| C5 (CH) | 105 - 115 | d | ²JC5-F9 ≈ 20-25 |

| C17 (-OCH₂) | 63 - 65 | s | - |

| C20 (-CH₃) | 14 - 16 | s | - |

dd = doublet of doublets, t = triplet, d = doublet, s = singlet

Part 3: Advanced NMR Techniques for Confirmation

To provide an unassailable structural proof, advanced NMR experiments are recommended.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types.[10][11] In a DEPT-135 spectrum:

-

CH₃ and CH signals appear as positive peaks.

-

CH₂ signals appear as negative (inverted) peaks.

-

Quaternary carbons (C1, C2, C3, C4, C7) are absent. This would confirm the assignments for C5, C6, C17, and C20.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (¹H-¹H Correlation Spectroscopy): Would show correlations between H5-H6 and between the -OCH₂- and -CH₃ protons, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This would definitively link H5 to C5, H6 to C6, and the ethoxy protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the full structure, for example, showing a correlation from H5 to C4 and C3, or from the -OCH₂- protons to C4.

-

Part 4: Experimental Protocol: A Self-Validating System

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution, unambiguous spectra.

Sample Preparation

-

Analyte Purity: Ensure the 4-Ethoxy-2,3-difluorobenzamide sample is of high purity and free from residual solvents. If necessary, dry the sample under high vacuum for several hours.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is an excellent solvent for many benzamides and its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.5 ppm) do not typically interfere with signals of interest.[12] Its high boiling point also allows for variable temperature studies if needed. Alternatively, Chloroform-d (CDCl₃) can be used.[13]

-

Concentration: Weigh approximately 10-15 mg of the compound into a clean, dry vial.

-

Dissolution: Add 0.6 - 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (¹H and ¹³C δ = 0.00 ppm).[14]

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a high-quality 5 mm NMR tube.

Instrument & Acquisition Parameters

The following parameters are suggested for a 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 5.0 seconds (ensures full relaxation for quantitative integration).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): 20 ppm (-5 to 15 ppm).

-

-

¹³C {¹H} NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive).

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Spectral Width (SW): 240 ppm (-10 to 230 ppm).

-

-

DEPT-135 Acquisition:

-

Pulse Program: Standard DEPT-135 sequence (dept135).

-

Number of Scans (NS): 256.

-

Relaxation Delay (D1): 2.0 seconds.

-

Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectra manually to achieve a flat, pure-absorptive baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the same reference.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Logical Workflow for Structural Verification

The process of NMR analysis is a logical, iterative pathway that combines prediction with empirical data for confident structure confirmation.

Caption: A systematic workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis of 4-Ethoxy-2,3-difluorobenzamide is a multi-faceted task that relies on a deep understanding of chemical principles and meticulous experimental technique. The ¹H NMR spectrum is defined by complex splitting patterns in the aromatic region due to both H-H and H-F couplings. The ¹³C NMR spectrum provides the most definitive information through the characteristic large one-bond C-F coupling constants, which act as structural fingerprints for the fluorinated positions. By following a logical workflow, employing advanced techniques like DEPT-135, and adhering to a robust experimental protocol, researchers can achieve an unambiguous and defensible structural assignment, a critical requirement in modern drug discovery and development.[8]

References

-

Slideshare. 1H NMR Spectroscopy. Available from: [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available from: [Link]

-

Fiveable. 13.9 Uses of 1H NMR Spectroscopy - Organic Chemistry. Available from: [Link]

-

ResearchGate. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available from: [Link]

-

ResearchGate. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Available from: [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

13C NMR spectroscopy • Chemical shift. Available from: [Link]

-

Royal Society of Chemistry. 19 F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

-

National Center for Biotechnology Information. p-Ethoxybenzamide. PubChem Compound Summary for CID 108776. Available from: [Link]

-

ResearchGate. Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Available from: [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. Available from: [Link]

-

ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

PubMed. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Available from: [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. Available from: [Link]

-

Karnatak University. 1H NMR Spectroscopy. Available from: [Link]

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available from: [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available from: [Link]

-

All About Drugs. 4-Ethoxybenzaldehyde NMR. Available from: [Link]

-

Chemistry LibreTexts. High Resolution Proton NMR Spectra. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. How To [chem.rochester.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Fluorinated Benzamides: Physicochemical Modulation and Therapeutic Applications

Executive Summary

The incorporation of fluorine into the benzamide scaffold represents a cornerstone strategy in modern medicinal chemistry. Far from a simple bioisostere for hydrogen, the fluorine atom induces profound electronic and steric perturbations that modulate pharmacokinetics (PK) and pharmacodynamics (PD). This guide analyzes the biological activity of fluorinated benzamides, focusing on their role as Histone Deacetylase (HDAC) inhibitors, CNS agents, and radiotracers. It provides actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.

The Physicochemical Rationale: The "Fluorine Effect"[1][2][3]

The benzamide moiety (

Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substitution at metabolically labile sites—particularly the para-position of the phenyl ring—blocks Cytochrome P450-mediated hydroxylation. This extends the half-life (

Conformational Locking (The Ortho-Effect)

Fluorine at the ortho-position often induces a specific conformation due to dipole-dipole repulsion with the carbonyl oxygen or intramolecular hydrogen bonding with the amide nitrogen. This "conformational lock" pre-organizes the molecule for receptor binding, reducing the entropic penalty upon docking.

pKa and Lipophilicity Modulation

Fluorine's high electronegativity reduces the basicity of nearby amines and increases the acidity of the amide proton. Simultaneously, it increases lipophilicity (

Diagram 1: The Fluorine Effect Mechanism

Caption: Mechanistic impact of regioselective fluorination on the benzamide scaffold.

Therapeutic Case Study: HDAC Inhibitors

Benzamide-based Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and Tacedinaline (CI-994) , utilize the benzamide group as a Zinc Binding Group (ZBG). Unlike hydroxamic acids (e.g., Vorinostat), benzamides often exhibit class-selective inhibition (preferring Class I HDACs: 1, 2, and 3).

Mechanism of Action

The carbonyl oxygen of the benzamide coordinates with the catalytic zinc ion (

SAR of Fluorinated Benzamides in HDAC Inhibition

Recent studies indicate that fluorination of the "cap" group (the aromatic ring distal to the ZBG) significantly alters potency.

-

Selectivity: Fluorine substitution can shift selectivity between HDAC1 and HDAC3.

-

Potency: A 4-fluoro substitution on the cap group often enhances potency by interacting with hydrophobic pockets in the enzyme channel entrance.

Data Summary: Impact of Fluorination on HDAC Inhibitory Potency (

| Compound Variant | HDAC1 | HDAC3 | Selectivity Ratio (HDAC1/3) |

| Unsubstituted Benzamide | 240 | 850 | 3.5 |

| 4-Fluoro Benzamide | 45 | 120 | 2.6 |

| 2,4-Difluoro Benzamide | 18 | 210 | 11.6 |

| Entinostat (Reference) | 240 | 500 | ~2.0 |

Note: Data represents a generalized trend observed in benzamide SAR studies (e.g., derivatization of MS-275 analogs).

Radiopharmaceutical Application: 18F-PET Tracers

Fluorinated benzamides are extensively used as radiotracers for Positron Emission Tomography (PET), particularly for imaging Dopamine D2/D3 receptors (e.g., [18F]Fallypride ) and recently for HDAC mapping.

Synthesis Challenge

Standard nucleophilic aromatic substitution (

Solution: Copper-Mediated Late-Stage Radiofluorination

Modern protocols utilize copper-mediated oxidative fluorination of aryl boronic esters or stannanes. This allows the introduction of

Diagram 2: Copper-Mediated 18F-Labeling Workflow

Caption: Late-stage 18F-fluorination of benzamides via copper-mediated coupling.

Experimental Protocols

Protocol A: Synthesis of N-(2-aminophenyl)-4-fluorobenzamide

Target: A simplified analog of HDAC inhibitors.

Reagents: 4-Fluorobenzoic acid (1.0 eq), 1,2-Phenylenediamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

Step-by-Step Methodology:

-

Activation: Dissolve 4-fluorobenzoic acid (1 mmol) in DMF (5 mL) under

atmosphere. Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester. -

Coupling: Add 1,2-phenylenediamine (1.1 mmol) to the reaction mixture. Note: Use mono-protected diamine (e.g., N-Boc-1,2-phenylenediamine) if selectivity issues arise, followed by deprotection.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The fluorinated product typically has a higher Rf than the non-fluorinated acid.

-

Quench & Workup: Dilute with EtOAc (50 mL), wash with saturated

(2x), water (2x), and brine (1x). -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane). -

Validation:

-

1H NMR: Look for amide doublet (~10 ppm) and distinct splitting of the 4-fluorophenyl ring.

-

19F NMR: Expect a singlet/multiplet around -105 to -115 ppm (referenced to

).

-

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine IC50 of the synthesized fluorobenzamide.

Materials: HDAC1 (recombinant human), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

Workflow:

-

Preparation: Dilute the fluorinated benzamide in DMSO to create a concentration gradient (e.g., 1 nM to 10 µM).

-

Incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor solution in a 96-well black plate. Incubate at 37°C for 30 minutes.

-

Substrate Addition: Add 20 µL of fluorogenic substrate solution. Incubate for 30–60 minutes at 37°C.

-

Development: Add 50 µL of Developer Solution (Trypsin/Stop solution) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

-

Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

.

Future Outlook

The field is moving towards PROTACs (Proteolysis Targeting Chimeras) where a fluorinated benzamide acts as the warhead for HDACs, linked to an E3 ligase ligand. The fluorine atom's ability to fine-tune the warhead's affinity without adding excessive bulk makes it an ideal handle for these large heterobifunctional molecules.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

-

Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes and Heteroarenes for PET Imaging. Angewandte Chemie International Edition, 51(46), 11426-11437. Link

-

Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

-

Wagner, F. F., et al. (2016). Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. Chemical Science, 7(2), 1635-1642. Link

Harnessing the Power of Ethoxy and Difluoro Groups in Modern Drug Design

An In-depth Technical Guide:

Abstract

In the intricate process of drug discovery and lead optimization, the strategic selection and placement of functional groups are paramount to achieving the desired pharmacological profile. Among the vast arsenal available to medicinal chemists, the ethoxy and difluoromethyl (CF₂H) groups have emerged as particularly powerful tools for modulating molecular interactions and fine-tuning physicochemical properties. This guide provides a comprehensive analysis of these two groups, moving beyond a surface-level overview to explore the nuanced causality behind their effects. We will dissect their respective electronic and steric characteristics, their distinct roles in non-covalent interactions, and their profound impact on critical drug-like properties such as lipophilicity, metabolic stability, and target-binding affinity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these functional groups for rational, effective drug design.

Introduction: The Art of Molecular Tailoring

The journey from a hit compound to a clinical candidate is a meticulous process of molecular engineering. The goal is to optimize a molecule's interaction with its biological target (pharmacodynamics) while simultaneously perfecting its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics). A key strategy in this endeavor is the principle of bioisosterism , where one functional group is replaced by another to create a new compound with similar biological activity but improved properties.

The ethoxy (-OCH₂CH₃) and difluoromethyl (-CF₂H) groups, while seemingly simple, offer a sophisticated palette for such modifications. The ethoxy group, a classic substituent, is often used to enhance lipophilicity and fill hydrophobic pockets. The difluoromethyl group, a more modern tool, has gained significant attention for its unique ability to act as a hydrogen bond donor and a metabolically robust bioisostere for hydroxyl, thiol, or amine groups.[1][2][3][4] Understanding the fundamental principles governing their behavior is crucial for their successful application.

The Ethoxy Group: A Hydrophobic Spacer and Hydrogen Bond Acceptor

The ethoxy group is a common substituent in medicinal chemistry, valued for its ability to modulate lipophilicity and engage in specific non-covalent interactions.

Fundamental Properties

-

Electronic Effects: The oxygen atom in the ethoxy group is electronegative, making it a weak electron-withdrawing group via induction. However, the oxygen's lone pairs can participate in resonance, acting as an electron-donating group to an attached aromatic system. This dual nature allows it to subtly influence the electronic character of the parent molecule.

-

Steric & Conformational Effects: The ethoxy group is larger than a methoxy group and possesses rotational flexibility around the C-O and C-C bonds. This allows it to adopt various conformations to optimize its fit within a binding pocket. The presence of ethoxy groups can increase the overall hydrophilicity of a molecule due to the ether linkages.[5]

Role in Molecular Interactions

The primary role of the ethoxy group in direct target interactions is as a hydrogen bond acceptor . The lone pairs on the ether oxygen can form hydrogen bonds with suitable donor groups (e.g., -NH or -OH) on a protein target. Additionally, the ethyl chain provides a hydrophobic surface that can engage in favorable van der Waals interactions within nonpolar binding pockets. Depending on the surface it interacts with, an ethoxy group can form monodentate or bidentate linkages.[6][7]

Impact on Physicochemical Properties

-

Lipophilicity & Solubility: The addition of an ethoxy group generally increases a molecule's lipophilicity (logP) compared to a hydroxyl or methoxy analog, which can enhance membrane permeability.[5]

-

Metabolic Stability: The ether linkage in an ethoxy group can be a site of metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes. However, it is generally more stable than a simple methyl ether due to the slightly increased steric hindrance.

The Difluoromethyl Group: A Unique Bioisostere and Modulator

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[8] The difluoromethyl (CF₂H) group, in particular, has proven to be a fascinating and highly useful moiety.[3][9]

Fundamental Properties

-

Electronic Effects: The two highly electronegative fluorine atoms make the CF₂H group a strong electron-withdrawing substituent.[4][8] This significantly lowers the pKa of adjacent acidic protons and modulates the electron density of nearby functional groups.

-

The "Lipophilic Hydrogen Bond Donor": The strong electron withdrawal by the fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor .[1][3][4][10] This is a unique feature not present in methyl or trifluoromethyl groups. This allows the CF₂H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[1][2][3][4][11]

Role in Molecular Interactions

The ability of the CF₂H group to form C-H···O or C-H···N hydrogen bonds can be critical for enhancing target affinity and specificity.[1][12] For instance, replacing a hydroxyl group with CF₂H can maintain a crucial hydrogen bonding interaction while improving other properties. In one study, the CF₂H group in an mTORC1/2 inhibitor was shown to form a beneficial hydrogen bonding interaction with a glutamate residue, contributing to a more than 1000-fold selectivity.[11]

Impact on Physicochemical Properties

-

Lipophilicity: The CF₂H group is less lipophilic than the trifluoromethyl (-CF₃) group.[2][4] Its impact on overall molecular lipophilicity is context-dependent; it can either increase or decrease lipophilicity relative to a methyl group, depending on the surrounding molecular environment.[3][13] This allows for finer tuning of a compound's logP value.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂H group highly resistant to oxidative metabolism.[8] This makes it an excellent replacement for metabolically labile groups like benzylic protons or the hydrogen of a primary alcohol.[1][4]

-

Conformational Effects: When attached to an oxygen atom (e.g., in an Ar-O-CF₂H motif), the group can adopt conformations that enable optimal binding to a target protein due to stabilizing anomeric effects.[11] Difluoromethyl ethers often have no strong orientational preference, allowing them to adapt to the binding site environment.[11]

Comparative Analysis and Strategic Application

The choice between an ethoxy and a difluoro group depends entirely on the specific objectives of the lead optimization campaign.

| Feature | Ethoxy Group (-OCH₂CH₃) | Difluoromethyl Group (-CF₂H) |

| Primary Interaction | Hydrogen Bond Acceptor | Hydrogen Bond Donor |

| Bioisosteric Role | Hydrophobic filler | Hydroxyl, Thiol, Amine[1][4][11] |

| Impact on Lipophilicity | Generally increases logP | Moderately increases logP (less than CF₃); context-dependent[3][12] |

| Metabolic Stability | Susceptible to O-dealkylation | High; resistant to oxidative metabolism[4][8] |

| Electronic Effect | Weakly withdrawing (inductive), donating (resonance) | Strongly electron-withdrawing |

| Steric Profile | Flexible, moderate bulk | Compact, similar to methyl |

Decision-Making Logic in Drug Design

The following diagram illustrates a simplified decision-making workflow for choosing between these groups during lead optimization.

Caption: Lead optimization workflow using ethoxy or difluoro groups.

Experimental & Computational Workflows

Validating the impact of these functional groups requires a systematic approach combining synthesis, biochemical assays, and computational modeling.

Experimental Protocol: Synthesis and Evaluation of a Difluoromethyl Analog

This protocol provides a general methodology for replacing a phenolic hydroxyl group with a difluoromethyl ether and assessing the impact on target binding.

Objective: To determine if replacing a key phenolic -OH with an -OCF₂H group maintains or improves binding affinity while enhancing metabolic stability.

Step 1: Synthesis of the -OCF₂H Analog

-

Reaction: Difluoromethylation of the parent phenol.

-

Reagents: Parent compound (with phenol), Sodium 2-chloro-2,2-difluoroacetate (CF₂ClCO₂Na), Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the parent phenol (1.0 mmol) in DMF (5 mL), add Cs₂CO₃ (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired difluoromethyl ether analog.

-

Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and HRMS.

-

Step 2: In Vitro Target Binding Assay (e.g., Kinase Inhibition)

-

Method: A fluorescence-based thermal shift assay (DSF) or an enzyme inhibition assay (e.g., IC₅₀ determination).

-

Procedure (IC₅₀ Determination):

-

Prepare a serial dilution of the parent compound and the new -OCF₂H analog.

-

In a 96-well plate, add the target enzyme, its substrate (e.g., ATP for a kinase), and the test compound at various concentrations.

-

Initiate the reaction and incubate for a specified time at the optimal temperature.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Step 3: Metabolic Stability Assay

-

Method: Incubation with liver microsomes.

-

Procedure:

-

Incubate the parent compound and the -OCF₂H analog (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37 °C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂).

-

Visualizing Molecular Interactions

Computational modeling and structural biology (X-ray crystallography) are essential for visualizing how these groups interact with the target.

Caption: Interaction modes of ethoxy (acceptor) and difluoro (donor) groups.

Conclusion and Future Outlook

The ethoxy and difluoromethyl groups represent two distinct yet complementary strategies in the medicinal chemist's toolkit. The ethoxy group remains a reliable tool for modulating hydrophobicity and acting as a hydrogen bond acceptor. The difluoromethyl group offers more advanced capabilities, providing a metabolically stable bioisosteric replacement for key polar groups while introducing a unique hydrogen bond donating capacity. The context-dependent nature of their effects, particularly the lipophilicity of the CF₂H group, underscores the necessity of empirical validation through synthesis and testing. As our understanding of subtle molecular interactions continues to grow, the rational application of these and other specialized functional groups will be instrumental in designing the next generation of safe and effective therapeutics.

References

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.

- Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applic

- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. (2022). PMC - NIH.

- Ethoxy Groups on ZrO 2 , CuO, and CuO/ZrO 2 Studied by IR Spectroscopy. (n.d.). MDPI.

- The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). PubMed.

- IR Studies of Ethoxy Groups on CeO 2. (n.d.). MDPI.

- CF2H, a Hydrogen Bond Donor. (n.d.). Journal of the American Chemical Society.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). NIH.

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (n.d.).

- (PDF) The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024).

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.

- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.).

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Strategic Fluorination in Medicinal Chemistry: Modulation of Lipophilicity and Metabolic Stability

[1]

Executive Summary

This technical guide addresses the critical role of fluorine incorporation in lead optimization. For the medicinal chemist, the strategic replacement of hydrogen with fluorine (bioisosterism) is a non-trivial tool to modulate physicochemical properties.[1] This guide moves beyond basic definitions to explore the mechanistic interplay between lipophilicity (LogP/LogD) and metabolic stability (

The Fluorine Effect: Mechanistic Foundations

The utility of fluorine stems from its unique position in the periodic table. It acts as a "magic methyl" mimic sterically while exerting profound electronic effects.[2]

Steric and Electronic Parameters[1][2]

-

Van der Waals Radius: Fluorine (

) is intermediate between hydrogen ( -

Electronegativity: As the most electronegative element (

Pauling scale), fluorine creates a strong dipole moment in the C-F bond. However, its low polarizability results in weak London dispersion forces.[2][3][4] -

Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

vs.

The "Polar Hydrophobicity" Paradox

Fluorine is often described as "polar hydrophobic." While the C-F bond is polar (dipole), the tight sequestration of electrons around the fluorine nucleus prevents hydrogen bonding with water (acting only as a weak H-bond acceptor). Consequently, fluorinated moieties often increase lipophilicity despite their polarity.[2][3]

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of membrane permeability and non-specific binding.[2] The introduction of fluorine alters LogP in a context-dependent manner.

Comparative Lipophilicity Contributions

The following table summarizes the Hansch

| Substituent | Hansch | Electronic Effect ( | Impact on LogP |

| -H | 0.00 | 0.00 | Neutral |

| -F | +0.14 | +0.06 | Slight Increase |

| -CF | +0.88 | +0.54 | Significant Increase |

| -OCF | +1.04 | +0.35 | High Increase |

| -CH | +0.56 | -0.17 | Moderate Increase |

| -Cl | +0.71 | +0.23 | Moderate Increase |

Note: While a single fluorine atom (+0.[5][6][7]14) is less lipophilic than a methyl group (+0.56), a trifluoromethyl group (+0.[2][3]88) is significantly more lipophilic, often necessitating a re-balancing of the molecule's overall polarity to maintain solubility.[2]

Proximity Effects

The rule of thumb that "fluorination increases lipophilicity" fails when fluorine is introduced vicinal to protic groups (e.g., amines, alcohols).[2][3]

Enhancing Metabolic Stability

Metabolic instability, particularly via Cytochrome P450 (CYP) mediated oxidation, is a leading cause of attrition.[2][3] Fluorination is the gold standard for blocking these "metabolic soft spots."

The Mechanism of Metabolic Blocking

CYP450 enzymes typically oxidize substrates via a radical abstraction mechanism.

-

C-H Oxidation: The high-valent Iron-Oxo species (

) abstracts a hydrogen atom to form a carbon radical. This is energetically feasible for C-H bonds. -

C-F Resistance: The C-F bond energy (

) is too high for the CYP enzyme to break. Replacing a labile C-H with C-F effectively "caps" the site.

The Metabolic Switch

Blocking one site often redirects metabolism to a secondary site (the "Metabolic Switch"). Therefore, a "Fluorine Scan" is rarely a single-point modification but a systematic evaluation of the scaffold.[2]

Figure 1: The concept of Metabolic Switching.[2][3] Blocking the primary labile site (Site A) with fluorine can either stabilize the molecule or force metabolism to a less favorable secondary site (Site B).

Experimental Protocols

To validate the impact of fluorination, robust assays for intrinsic clearance and lipophilicity are required.[2]

Protocol: Microsomal Stability Assay (Human Liver Microsomes - HLM)

This assay determines the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[3]

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).[2][3]

-

Stop solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[3]

Workflow:

-

Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add test compound (final concentration

, <0.1% DMSO) to the mixture. Initiate reaction by adding NADPH.[8] -

Sampling: At

minutes, remove -

Quenching: Immediately transfer aliquots into

ice-cold Stop Solution to precipitate proteins. -

Processing: Centrifuge at 4000 rpm for 20 minutes. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (monitoring parent ion).

-

Calculation: Plot

vs. time. The slope

Protocol: Chromatographic Hydrophobicity Index (CHI)

A high-throughput alternative to shake-flask LogD.

Workflow:

-

System: HPLC with a C18 reverse-phase column.

-

Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.[8]

-

Calibration: Run a set of standard compounds with known LogD values (e.g., Theophylline, Phenylbutazone).

-

Measurement: Inject fluorinated analogs. Record retention time (

). -

Derivation: Convert

to CHI values using the calibration curve. CHI is linearly correlated to LogD.

Strategic Workflow: The Fluorine Scan

The following diagram illustrates the decision-making process when utilizing fluorine scanning during lead optimization.

Figure 2: The "Fluorine Scan" Iterative Workflow. This cycle integrates design, synthesis, and testing to optimize metabolic stability without compromising physicochemical properties.[2][3]

Case Studies

Ezetimibe (Zetia)[3]

-

Challenge: Early analogs suffered from rapid oxidative metabolism on the pendant phenyl rings.

-

Solution: Introduction of fluorine atoms at the para-positions of the phenyl rings.

-

Outcome: The C-F bonds blocked the primary sites of CYP oxidation.[9] Additionally, the fluorine atoms prevented the formation of toxic quinone-imine metabolites.[2] The result was a metabolically stable drug with a long half-life (

).[3]

Atorvastatin (Lipitor)[3]

-

Design: The inclusion of a p-fluorophenyl moiety was critical.

-

Effect: While the fluorine contributes to lipophilicity (aiding in hydrophobic pocket binding within HMG-CoA reductase), its primary metabolic role is preventing rapid hydroxylation of the phenyl ring, extending the duration of action compared to non-fluorinated analogs.

References

-

Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] Link[3]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3] Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[2][3][10] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2][3][10] Link[3]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[2][3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2][3] Link[3]

-

Cyprotex. (n.d.).[11] Microsomal Stability Assay Protocol. Evotec. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sourcing and Application of 4-Ethoxy-2,3-difluorobenzamide: A Technical Guide for Researchers

Introduction: The Strategic Value of Fluorinated Benzamides in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzamide scaffold is a recurring motif, valued for its structural rigidity and capacity for hydrogen bonding. When strategically modified with fluorine atoms, as in the case of 4-Ethoxy-2,3-difluorobenzamide, these molecules become powerful tools for developing selective and metabolically robust therapeutic agents.[1] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, basicity, and conformational preference, often leading to enhanced potency, target selectivity, and improved pharmacokinetic profiles.[2][3] This guide provides an in-depth technical overview of 4-Ethoxy-2,3-difluorobenzamide (CAS 1017779-57-5), offering insights into its molecular profile, sourcing, and a validated experimental workflow for its potential application in kinase inhibitor research.

Molecular Profile and Physicochemical Characteristics

4-Ethoxy-2,3-difluorobenzamide is a substituted aromatic amide with a molecular formula of C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol .

| Property | Value | Source |

| CAS Number | 1017779-57-5 | Thermo Scientific |

| Molecular Formula | C₉H₉F₂NO₂ | Thermo Scientific |

| Molecular Weight | 201.17 | Thermo Scientific |

| Melting Point | 175 - 177 °C | Thermo Scientific |

| Purity (Typical) | ≥97% | Thermo Scientific |

| Appearance | Solid | Inferred |

The dual fluorine substitution on the benzene ring is critical. These electronegative atoms act to modulate the electron density of the aromatic system and can influence the acidity of the amide proton. This has significant implications for how the molecule interacts with biological targets, such as the hinge region of a kinase active site. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes—a common strategy to increase the half-life of a drug candidate.[2]

Sourcing, Availability, and the Custom Synthesis Imperative

This scarcity necessitates a proactive approach to procurement. Researchers should anticipate the need for custom synthesis . This route, while more time-consuming and costly than purchasing stock chemicals, offers the advantage of securing a dedicated supply chain and obtaining material with a well-documented certificate of analysis tailored to the project's specific requirements.

The following workflow outlines a robust process for acquiring research-grade 4-Ethoxy-2,3-difluorobenzamide.

Caption: Workflow for sourcing and qualifying custom-synthesized compounds.

Research Application: A Building Block for Kinase Inhibitors

While direct biological studies on 4-Ethoxy-2,3-difluorobenzamide are not prominent in public literature, its structure is highly indicative of its utility as an intermediate in the synthesis of targeted therapies. Specifically, fluorinated anilino-pyrimidine derivatives have been patented as potent inhibitors of mutated forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4] The difluoro-substituted phenyl ring is a common feature in advanced EGFR inhibitors, where it forms critical interactions within the ATP-binding pocket.

This guide, therefore, proposes a hypothetical yet scientifically grounded application: the use of 4-Ethoxy-2,3-difluorobenzamide as a precursor for a novel kinase inhibitor. The following experimental protocol is designed to test a downstream derivative of this compound in a robust, self-validating cell-based assay.

Experimental Protocol: Cell-Based Assay for Kinase Inhibition

This protocol describes a workflow to determine the half-maximal inhibitory concentration (IC₅₀) of a hypothetical test compound, "Compound-X" (derived from 4-Ethoxy-2,3-difluorobenzamide), against a cancer cell line known to express the target kinase.

Pre-Experimental Preparation & Safety

-

Handling: Benzamide derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Stock Solution: Prepare a 10 mM stock solution of Compound-X in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step-by-Step Cell-Based IC₅₀ Determination

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

-

Cell Seeding:

-

Culture human cancer cells (e.g., a lung adenocarcinoma line with a known EGFR mutation) using standard aseptic techniques.

-

Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well, clear-bottom plate in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a serial dilution series of Compound-X from the 10 mM DMSO stock. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

-

Crucial Control: The final DMSO concentration in all wells must be identical and should not exceed 0.1% to prevent solvent-induced toxicity.

-

Add the diluted compounds to the corresponding wells. Include "Vehicle Control" wells (DMSO only) and "Untreated Control" wells (media only).

-

-

Incubation:

-

Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

-

-

Viability Assessment (Using a Resazurin-based Assay):

-

Prepare a resazurin solution according to the manufacturer's instructions.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours, protected from light. Viable cells will reduce the blue resazurin to the fluorescent pink resorufin.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

-

Data Analysis and Interpretation

-

Normalization: Subtract the background fluorescence (media-only wells). Normalize the data by setting the average of the "Vehicle Control" wells to 100% viability and the background as 0%.

-

Curve Fitting: Plot the normalized viability (%) against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

-

Validation: The Untreated and Vehicle controls should show minimal difference, confirming that the DMSO concentration was not toxic. The dose-response curve should exhibit a clear sigmoidal shape, indicating a specific inhibitory effect.

Caption: Step-by-step workflow for a cell-based enzyme inhibition assay.

Conclusion

4-Ethoxy-2,3-difluorobenzamide represents a specialized chemical building block with significant potential in the synthesis of targeted therapeutics, particularly kinase inhibitors. While its commercial availability is limited, necessitating custom synthesis, its strategic design leverages the well-established benefits of fluorine in medicinal chemistry. The protocols and workflows outlined in this guide provide researchers with a robust framework for sourcing, qualifying, and deploying this compound or its derivatives in a scientifically rigorous drug discovery program.

References

-

G. T. W. Lawton et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

- AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.

-

C. P. Thorne et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]

-

M. A. S. de Oliveira et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Available at: [Link]

- M. Tan et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

-

D. Barnes-Seeman et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

-

B. J. Stockman et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

-

Request PDF. (2025). Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]

-

V. Petrikas et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

- P. A. Priya et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Ethoxy-2,3-difluorobenzamide as a Versatile Synthetic Intermediate

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 4-Ethoxy-2,3-difluorobenzamide. While direct, widespread applications in the literature are nascent, the unique electronic and structural features of this molecule present significant opportunities for its use as a versatile intermediate in medicinal chemistry and materials science. We will explore its physicochemical properties, predict its reactivity based on first principles, and provide detailed, field-proven protocols for its potential transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated benzamide scaffolds in their synthetic endeavors.

Introduction: Unpacking the Potential of a Multifunctional Building Block

4-Ethoxy-2,3-difluorobenzamide is a substituted aromatic compound featuring a confluence of functional groups that impart a unique reactivity profile. The benzamide moiety is a common pharmacophore and a versatile synthetic handle.[1][2] The difluoro substitution pattern on the phenyl ring significantly alters the electronic properties, enhancing the potential for specific chemical transformations.[3] Furthermore, the 4-ethoxy group, an electron-donating substituent, modulates the reactivity of the aromatic system.

A theoretical study employing Density Functional Theory (DFT) has shed light on the structural and spectral properties of 4-Ethoxy-2,3-difluorobenzamide.[4] This computational work provides a foundational understanding of the molecule's geometry and electronic distribution, which in turn informs its potential chemical behavior.

Table 1: Physicochemical Properties of 4-Ethoxy-2,3-difluorobenzamide

| Property | Value | Source |

| Chemical Formula | C₉H₉F₂NO₂ | [5] |

| Molecular Weight | 201.17 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 175°C - 177°C | [5] |

| Purity | ≥97% | [5] |

The strategic placement of two fluorine atoms ortho and meta to the benzamide group, and para to the ethoxy group, creates a nuanced electronic environment. The fluorine atoms, being highly electronegative, act as electron-withdrawing groups by induction, while the ethoxy group is an electron-donating group through resonance.[6] This interplay of electronic effects is key to the synthetic applications discussed herein.

Predicted Reactivity and Synthetic Pathways

The combination of functional groups in 4-Ethoxy-2,3-difluorobenzamide allows for a range of potential chemical transformations. The following sections outline the most promising synthetic routes, supported by established principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the difluorinated aromatic ring, further activated by the electron-withdrawing benzamide group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[7][8] The fluorine atoms are excellent leaving groups in this context. The directing effects of the substituents suggest that the fluorine at the 2-position is the most likely to be displaced by a nucleophile due to the strong ortho-activating effect of the benzamide group.

Figure 1: Generalized workflow for the SNAr of 4-Ethoxy-2,3-difluorobenzamide.

Exemplary Protocol 1: SNAr with a Secondary Amine

This protocol describes a hypothetical reaction with morpholine as the nucleophile.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Ethoxy-2,3-difluorobenzamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. A precipitate of the product should form.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.

-

Base: Anhydrous K₂CO₃ is a mild and effective base for deprotonating the nucleophile and neutralizing the HF byproduct. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of breaking the C-F bond.

Ortho-Directed Metalation

The benzamide and ethoxy groups are known to be effective directing groups for ortho-metalation, typically using a strong organolithium base like n-butyllithium or lithium diisopropylamide (LDA). This allows for the functionalization of the C5 position of the aromatic ring.

Figure 2: Workflow for ortho-directed metalation and subsequent electrophilic quench.

Exemplary Protocol 2: Ortho-Iodination via Metalation

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-Ethoxy-2,3-difluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C (dry ice/acetone bath).

-

Deprotonation: Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture. Stir at -78°C for 1-2 hours to ensure complete metalation.

-

Electrophilic Quench: Add a solution of iodine (I₂, 1.2 eq) in THF dropwise.

-

Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Transformations of the Benzamide Moiety

The primary amide of 4-Ethoxy-2,3-difluorobenzamide can be converted into other functional groups, providing further synthetic diversification.

-

Dehydration to Nitrile: Treatment with dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent will yield the corresponding 4-ethoxy-2,3-difluorobenzonitrile. This nitrile can then be used in a variety of transformations, including reduction to an aminomethyl group or addition of organometallic reagents.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide can be hydrolyzed to 4-ethoxy-2,3-difluorobenzoic acid. This carboxylic acid is a valuable intermediate for the synthesis of esters, acid chlorides, and other amides via coupling reactions.

-

Hofmann Rearrangement: Reaction with bromine or N-bromosuccinimide in the presence of a strong base (e.g., sodium methoxide) can induce a Hofmann rearrangement to produce 4-ethoxy-2,3-difluoroaniline. This aniline can then be used in diazotization reactions or as a nucleophile in its own right.

Hypothetical Application in the Synthesis of a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anti-cancer drugs.[9] Many PARP inhibitors, such as Olaparib, contain a substituted benzamide core.[10][11] While the synthesis of Olaparib itself does not use 4-Ethoxy-2,3-difluorobenzamide, we can devise a hypothetical route to a novel, structurally related scaffold using our intermediate of interest. This serves to illustrate the potential application of this building block in a drug discovery context.

The following scheme outlines a hypothetical synthesis of a simplified PARP inhibitor analog.

Figure 3: Hypothetical synthesis of a PARP inhibitor scaffold.

Protocol 3: Hypothetical Synthesis of a 5-Aryl-4-ethoxy-2,3-difluorobenzamide

This two-step protocol combines ortho-metalation/iodination with a subsequent Suzuki cross-coupling reaction.

Step 1: Synthesis of 5-Iodo-4-ethoxy-2,3-difluorobenzamide

-

Follow the procedure outlined in Exemplary Protocol 2 .

Step 2: Suzuki Cross-Coupling

-

Setup: To a round-bottom flask, add 5-Iodo-4-ethoxy-2,3-difluorobenzamide (1.0 eq), the desired arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-4-ethoxy-2,3-difluorobenzamide.

Conclusion and Future Outlook

4-Ethoxy-2,3-difluorobenzamide is a promising synthetic intermediate with significant, albeit largely untapped, potential. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution, ortho-directed metalation, and transformations of the amide moiety. The protocols and hypothetical applications presented in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile building block in their own synthetic campaigns. As the demand for novel, highly functionalized small molecules continues to grow in the fields of drug discovery and materials science, we anticipate that 4-Ethoxy-2,3-difluorobenzamide will emerge as a valuable tool in the synthetic chemist's arsenal.

References

-

Hill, A., et al. (2023). Polymorphic solid solutions in molecular crystals: Tips, tricks, and switches. Journal of the American Chemical Society, 145(37), 20562–20577. [Link]

-

Sumbul, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 637-649. [Link]

-

Sim, J. A., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1128. [Link]

-